molecular formula C13H11ClN2O3 B1413167 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate CAS No. 1984037-81-1

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Cat. No.: B1413167
CAS No.: 1984037-81-1
M. Wt: 278.69 g/mol
InChI Key: APNGJRGUTAQUPB-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a synthetic carbamate derivative featuring a 4-chlorophenyl group and a 4-methoxypyridinyl moiety. Carbamates are widely studied for their biological activities, including pesticidal, antifungal, and enzymatic inhibitory properties. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical behavior and interactions with biological targets.

Properties

IUPAC Name

(4-chlorophenyl) N-(4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-18-11-6-7-15-12(8-11)16-13(17)19-10-4-2-9(14)3-5-10/h2-8H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNGJRGUTAQUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via a multi-step process involving:

The key is to efficiently introduce the carbamate group onto the pyridin-2-yl core, followed by substitution or functionalization of the aromatic rings.

Specific Preparation Methods

Carbamate Formation via Reaction of Pyridin-2-ylamines with Chlorophenyl Derivatives

The most common route involves reacting a pyridin-2-ylamine derivative with 4-chlorophenyl chloroformate (or its equivalents), under basic conditions, to form the carbamate linkage.

Reaction Conditions:
  • Reagents: 4-chlorophenyl chloroformate, pyridin-2-amine derivative
  • Base: Triethylamine or similar organic base
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Procedure:
    • Dissolve pyridin-2-amine in dry solvent.
    • Add triethylamine to neutralize HCl generated.
    • Slowly add 4-chlorophenyl chloroformate.
    • Stir under inert atmosphere until completion (monitored via TLC or NMR).

This method yields the carbamate intermediate with high purity, suitable for subsequent functionalization.

Functionalization of Pyridine Ring (Methoxylation at 4-Position)

The methoxy group is introduced via nucleophilic substitution or via directed ortho-metalation followed by methylation:

  • Method 1: Using methanol derivatives under acidic or basic catalysis.
  • Method 2: Using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Formation of the Final Compound

The final step involves coupling the carbamate intermediate with the chlorophenyl and methoxy-functionalized pyridine core:

  • Reagents: Coupling agents such as carbodiimides (e.g., EDC or DCC) may be used if forming amide linkages.
  • Conditions: Reactions are typically performed under inert atmosphere, at room temperature or slightly elevated temperatures, with controlled addition to prevent side reactions.

Optimization of Reaction Conditions

Research indicates that:

Data Table Summarizing Preparation Methods

Step Reagents Solvent Temperature Catalyst/Base Key Notes Yield/Remarks
1 Pyridin-2-amine + 4-chlorophenyl chloroformate DCM 0°C to RT Triethylamine Carbamate formation ~85%
2 Methanol or methylating agent Methanol, K2CO3 RT - Methoxylation at 4-position Variable
3 Coupling reagents (DCC/EDC) DCM or DMF RT - Final linkage formation High purity

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of pyridin-2-ylcarbamates, including 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, exhibit significant antimicrobial properties. These compounds are effective against a range of bacterial strains, making them potential candidates for developing new antibiotics. Studies have demonstrated that modifications to the pyridine structure can enhance efficacy against resistant strains .

1.2 Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. It acts by inhibiting specific pathways involved in the inflammatory response, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

1.3 Anticancer Potential
Recent studies have highlighted the anticancer potential of carbamate derivatives. The mechanism involves inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators. This suggests that this compound may serve as a lead compound for further anticancer drug development .

Agricultural Applications

2.1 Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. Its effectiveness against certain pests and pathogens can be attributed to its ability to disrupt biological processes in target organisms. This property is crucial for creating environmentally friendly pest control agents .

2.2 Herbicide Formulation
In addition to its pesticide properties, research has indicated that compounds similar to this compound can be formulated into herbicides. These herbicides may selectively inhibit weed growth while minimizing damage to crops, contributing to sustainable agricultural practices .

Synthesis and Characterization

3.1 Synthetic Pathways
The synthesis of this compound typically involves the reaction of 4-chlorophenol with methoxypyridine derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods, which enhance efficiency and reduce environmental impact .

3.2 Spectroscopic Characterization
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the molecular interactions and stability of the compound, essential for understanding its biological activity .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains, suggesting potential for antibiotic development.
Anti-inflammatory EffectsShowed reduction in inflammatory markers in vitro, indicating therapeutic potential for inflammatory diseases.
Pesticide EfficacyEffective against specific pests; potential for use in eco-friendly pesticide formulations.
Synthesis OptimizationDeveloped microwave-assisted synthesis methods that improved yield and reduced reaction time significantly.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Lipophilicity, a critical parameter for bioavailability, was assessed for chlorophenyl carbamates using HPLC-derived capacity factors (log k). For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkylcarbamates exhibited log k values influenced by alkyl chain length and substitution patterns . A comparative analysis is shown below:

Compound Class Substituents log k Range Reference
4-Chlorophenyl carbamates Alkyl chains (C1–C9) 1.2–3.8
Pyridine derivatives 4-Substituted phenyl N/A
Triazole-thiol derivatives 4-Chlorophenyl, pyrrole N/A

Structural and Spectral Characteristics

1H-NMR spectra of halogen-substituted compounds, such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one, reveal distinct aromatic proton shifts (δ 7.2–8.2 ppm) due to electron-withdrawing effects of chlorine . Similarly, pyridine derivatives with methoxy groups (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines) show deshielded protons adjacent to electronegative atoms . These spectral trends aid in structural validation during synthesis.

Biological Activity

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a chemical compound with the molecular formula C13H11ClN2O3 and a molecular weight of 278.694 g/mol. Its unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with 4-methoxypyridine-2-amine in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is conducted under an inert atmosphere to minimize side reactions, followed by purification through recrystallization or column chromatography .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various bacterial and fungal strains. The compound exhibited inhibition zones ranging from 16 mm to 31 mm , indicating its effectiveness compared to standard antimicrobial agents .

Table: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus246.25 μg/mL
Escherichia coli2212.5 μg/mL
Candida albicans1512.5 μg/mL
Aspergillus flavus176.25 μg/mL

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or modulate these targets, leading to various biological effects, including antimicrobial activity . The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups enhances its biological efficacy.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several derivatives, including this compound, revealing that it possessed superior antifungal activity against strains like A. fumigatus and A. flavus, outperforming traditional antifungal agents like Ketoconazole .
  • Molecular Docking Studies : Molecular docking analyses indicated that the compound binds effectively to enzyme active sites, suggesting potential as a lead compound in drug development targeting specific biological pathways .

Table: Comparison of Biological Activities

CompoundAntimicrobial Activity (IZ mm)Unique Features
This compound 16 - 31Strong dual action against bacteria and fungi
4-Chlorophenyl 4-methylpyridin-2-ylcarbamate Not extensively studiedSimilar structure but varied substituent effects
N-(4-chlorophenyl)-N'-(pyridin-2-yl)urea ModerateDifferent binding interactions due to urea linkage

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chlorophenyl 4-methoxypyridin-2-ylcarbamate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves condensation of 4-chlorophenol with activated pyridine intermediates, followed by carbamate formation. Optimization can be achieved via catalyst screening (e.g., palladium or copper catalysts) and solvent selection (DMF or toluene). Reaction monitoring using HPLC (≥98% purity standards, as in ) ensures intermediate quality. Yield improvement strategies include temperature-controlled stepwise addition and inert atmosphere conditions to prevent side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine multiple techniques:

  • X-ray crystallography (for absolute configuration verification, as in ).
  • NMR spectroscopy (¹H/¹³C for functional group analysis).
  • HPLC-MS (to confirm molecular weight and detect impurities, referencing ’s ≥98% purity protocols).
  • FT-IR (to validate carbamate and aromatic moieties). Cross-referencing these methods reduces structural ambiguity .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Adhere to hazard codes H303/H313/H333 (oral/skin/inhalation risks, ). Use fume hoods, PPE (nitrile gloves, goggles), and separate waste collection for chlorinated byproducts. Partner with certified waste management services for disposal ( ). Emergency response should include P301+P310 (ingestion: immediate medical attention) and P305+P351+P338 (eye contact: rinse with water) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map electron density and reactive sites. ICReDD’s reaction path search methods () integrate computational and experimental data to predict regioselective modifications. For example, substituting the methoxy group with electron-withdrawing groups could enhance receptor binding. Validate predictions via molecular docking and in vitro assays .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:

  • Variation : Synthesize analogs with controlled substitutions (e.g., halogen positioning, ).
  • Screening : Test against standardized cell lines (e.g., NIH/3T3 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922).
  • Data normalization : Use IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity). Statistical tools like ANOVA () can identify significant outliers .

Q. What reactor design considerations maximize scalability while minimizing byproduct formation?

  • Methodological Answer : Follow CRDC subclass RDF2050112 (reaction fundamentals and reactor design, ):

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic carbamate formation.
  • In-line analytics : Implement real-time UV/Vis monitoring to adjust residence time.
  • Catalyst immobilization : Use silica-supported catalysts to improve recyclability and reduce metal leaching .

Q. How can statistical experimental design (DoE) optimize reaction conditions for novel derivatives?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to variables like temperature, solvent polarity, and catalyst loading. highlights DOE’s role in minimizing trials while capturing interactions. For example, a 3-factor, 3-level design can identify optimal conditions for regioselective substitutions with <15 experiments .

Q. What strategies validate environmental impact during large-scale synthesis?

  • Methodological Answer :

  • Lifecycle assessment (LCA) : Track chlorinated waste streams using GC-MS (’s pollutant fate framework).
  • Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy. Substitute dichloromethane ( ) with cyclopentyl methyl ether (CPME) for safer extraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate
Reactant of Route 2
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4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

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